Benzo(rst)phenanthro(10,1,2-cde)pentaphene-9,18-dione, bromo-
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Overview
Description
Benzo(rst)phenanthro(10,1,2-cde)pentaphene-9,18-dione, bromo- is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its polycyclic aromatic structure, which includes multiple fused benzene rings and a bromine atom. The presence of the bromine atom and the specific arrangement of the rings contribute to its distinct chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo(rst)phenanthro(10,1,2-cde)pentaphene-9,18-dione, bromo- typically involves multi-step organic reactions. One common approach is the bromination of Benzo(rst)phenanthro(10,1,2-cde)pentaphene-9,18-dione using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform, and the temperature is maintained at a moderate level to ensure selective bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated reactors and continuous flow systems to maintain consistent reaction conditions. Purification steps such as recrystallization or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Benzo(rst)phenanthro(10,1,2-cde)pentaphene-9,18-dione, bromo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced aromatic compounds.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)
Major Products
Oxidation: Quinones, oxidized aromatic compounds
Reduction: Reduced aromatic compounds
Substitution: Functionalized aromatic compounds with various substituents
Scientific Research Applications
Benzo(rst)phenanthro(10,1,2-cde)pentaphene-9,18-dione, bromo- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of Benzo(rst)phenanthro(10,1,2-cde)pentaphene-9,18-dione, bromo- involves its interaction with molecular targets through its aromatic structure and bromine atom. The compound can intercalate into DNA, disrupting its function and leading to potential anticancer effects. Additionally, it can interact with enzymes and proteins, inhibiting their activity and affecting various biochemical pathways.
Comparison with Similar Compounds
Benzo(rst)phenanthro(10,1,2-cde)pentaphene-9,18-dione, bromo- can be compared with other polycyclic aromatic compounds such as:
Benzo(rst)phenanthro(10,1,2-cde)pentaphene-9,18-dione: Lacks the bromine atom, resulting in different reactivity and applications.
Isoviolanthrone: Another polycyclic aromatic compound with a different arrangement of rings and functional groups, leading to distinct chemical properties.
Bromobenzo(rst)phenanthro(10,1,2-cde)pentaphene-9,18-dione:
The uniqueness of Benzo(rst)phenanthro(10,1,2-cde)pentaphene-9,18-dione, bromo- lies in its specific structural arrangement and the presence of the bromine atom, which imparts unique reactivity and potential for diverse applications in scientific research and industry.
Properties
CAS No. |
1324-17-0 |
---|---|
Molecular Formula |
C34H15BrO2 |
Molecular Weight |
535.4 g/mol |
IUPAC Name |
8-bromononacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.021,26.028,32]tetratriaconta-1(30),2,4,6(11),7,9,13,15,17(31),18,20(32),21,23,25,28,33-hexadecaene-12,27-dione |
InChI |
InChI=1S/C34H15BrO2/c35-16-5-6-25-28(15-16)23-10-9-20-21-11-13-26-31-18(17-3-1-2-4-24(17)33(26)36)7-8-19(29(21)31)22-12-14-27(34(25)37)32(23)30(20)22/h1-15H |
InChI Key |
JYNGSWOTISMOGI-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C4C(=CC=C5C4=C(C=C3)C6=CC=C7C8=C(C=CC5=C68)C9=C(C7=O)C=CC(=C9)Br)C2=O |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C4C(=CC=C5C4=C(C=C3)C6=CC=C7C8=C(C=CC5=C68)C9=C(C7=O)C=CC(=C9)Br)C2=O |
Key on ui other cas no. |
1324-17-0 |
Origin of Product |
United States |
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